molecular formula C17H16N2O2S B5511685 ethyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate

ethyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate

Cat. No. B5511685
M. Wt: 312.4 g/mol
InChI Key: KDFTZXJPBNANFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to ethyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate involves multi-step chemical reactions. For instance, a series of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates have been synthesized via reactions of appropriate alcohols or amines with acid chloride derivatives at room temperature, demonstrating the complexity and versatility of such synthetic routes (Ram et al., 1992).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, has been characterized using various spectroscopic methods like FTIR, NMR, and X-ray diffraction, providing insights into the geometry, bonding, and electron distribution within the molecule (Haroon et al., 2018).

Chemical Reactions and Properties

Ethyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate and its analogs participate in various chemical reactions, including cyclization, oxidation, and coupling reactions, which are critical for their synthesis and modification. For example, oxidative photochemical cyclization has been utilized in the synthesis of benzo[a]carbazoles from related ethyl carbamate derivatives, showcasing the chemical reactivity of such compounds (Li et al., 2015).

Mechanism of Action

While the exact mechanism of action of ethyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate is not specified in the search results, benzothiazole derivatives have been found to exhibit various biological activities. For example, some benzothiazole derivatives have shown anti-tubercular activity, with their inhibitory concentrations compared with standard reference drugs .

Future Directions

Benzothiazole derivatives have shown promise in various areas of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on further exploring the biological activities of ethyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate and related compounds, as well as optimizing their synthesis methods .

properties

IUPAC Name

ethyl N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-3-21-17(20)18-13-7-5-12(6-8-13)16-19-14-9-4-11(2)10-15(14)22-16/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFTZXJPBNANFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate

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